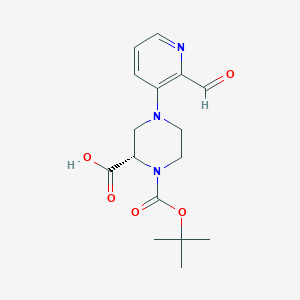
(S)-1-(tert-Butoxycarbonyl)-4-(2-formylpyridin-3-yl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(tert-Butoxycarbonyl)-4-(2-formylpyridin-3-yl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-1-(tert-Butoxycarbonyl)-4-(2-formylpyridin-3-yl)piperazine-2-carboxylic acid is a synthetic compound that incorporates a piperazine moiety and a pyridine derivative, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₁N₃O₅
- Molecular Weight : 335.36 g/mol
- CAS Number : 2105379-23-3
- MDL Number : MFCD28013640
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to enhance stability and solubility.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives containing piperazine and pyridine structures exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity .
| Study | Compound | Activity | Method |
|---|---|---|---|
| P10 | Moderate antimicrobial against TB | Agar well diffusion method | |
| Pyrazine derivatives | Broad-spectrum antibacterial | In vitro assays |
Anticancer Properties
Piperazine derivatives have been noted for their anticancer potential. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The incorporation of pyridine rings enhances the interaction with DNA and other cellular targets.
Anti-inflammatory Effects
Pyridine-based compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exhibit similar properties, making it a candidate for further exploration in inflammatory disease models .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : The presence of the pyridine ring enhances binding to DNA, potentially disrupting replication in cancer cells.
- Cytokine Modulation : Reducing the levels of inflammatory mediators through inhibition pathways.
Case Studies and Experimental Evidence
Several studies have investigated related compounds to infer the potential activity of this compound:
- Antimycobacterial Evaluation : A study synthesized pyrazine derivatives and evaluated them for antimycobacterial activity, demonstrating that structural modifications can significantly enhance effectiveness against Mycobacterium tuberculosis .
- Molecular Docking Studies : Molecular docking studies suggest that similar compounds exhibit strong binding affinities to GlcN-6-P synthase, indicating a potential mechanism for antibacterial action .
属性
分子式 |
C16H21N3O5 |
|---|---|
分子量 |
335.35 g/mol |
IUPAC 名称 |
(2S)-4-(2-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-8-7-18(9-13(19)14(21)22)12-5-4-6-17-11(12)10-20/h4-6,10,13H,7-9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI 键 |
XEZQNPIMFQZKSR-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)C=O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















